molecular formula C9H9ClN2O2 B2388600 N'-(2-chlorophenyl)-N-methyloxamide CAS No. 423728-41-0

N'-(2-chlorophenyl)-N-methyloxamide

Cat. No.: B2388600
CAS No.: 423728-41-0
M. Wt: 212.63
InChI Key: WDQNBHAYWOSREG-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-N-methyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a 2-chlorophenyl group and a methyloxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-methyloxamide typically involves the reaction of 2-chloroaniline with methyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of N’-(2-chlorophenyl)-N-methyloxamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-methyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(2-chlorophenyl)-N-methyloxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)acetamide
  • N-(2-chlorophenyl)benzamide
  • N-(2-chlorophenyl)urea

Uniqueness

N’-(2-chlorophenyl)-N-methyloxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its methyloxamide group provides unique binding properties and reactivity patterns that are not observed in other related compounds.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-11-8(13)9(14)12-7-5-3-2-4-6(7)10/h2-5H,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQNBHAYWOSREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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